molecular formula C20H14ClF3N6O3 B2496705 2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 872594-35-9

2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B2496705
CAS No.: 872594-35-9
M. Wt: 478.82
InChI Key: IUFSRAIWRPIDFN-UHFFFAOYSA-N
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Description

2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C20H14ClF3N6O3 and its molecular weight is 478.82. The purity is usually 95%.
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Biological Activity

The compound 2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide (CAS Number: 893932-61-1) is a complex organic molecule known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C20H13ClF3N6O2C_{20}H_{13}ClF_3N_6O_2, with a molecular weight of 497.3 g/mol. The structure features a triazolo-pyrimidine framework, which is significant for its biological properties. The presence of chloro and trifluoromethoxy substituents indicates potential interactions with various biological targets.

PropertyValue
Molecular Formula C20H13ClF3N6O2C_{20}H_{13}ClF_3N_6O_2
Molecular Weight 497.3 g/mol
CAS Number 893932-61-1

Antitumor Activity

Preliminary studies have indicated that compounds with similar structural motifs exhibit significant antitumor activity. For instance, derivatives of triazolo-pyrimidines have been shown to inhibit the growth of various cancer cell lines. Research indicates that such compounds can induce apoptosis in tumor cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Triazole derivatives are known for their efficacy against a range of pathogens, including bacteria and fungi. In particular, the presence of the triazole ring has been associated with inhibitory effects on microbial growth, potentially through interference with nucleic acid synthesis or cell wall integrity .

Enzyme Inhibition

Research has highlighted the ability of similar compounds to act as enzyme inhibitors. For example, some triazole derivatives have demonstrated urease inhibitory activity, which is crucial in treating infections caused by urease-producing organisms like Helicobacter pylori. This inhibition can lead to reduced ammonia production and subsequent acid neutralization in the gastric environment .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings from various studies include:

  • Chloro Substituent : The presence of a chloro group at specific positions enhances cytotoxicity against cancer cell lines.
  • Trifluoromethoxy Group : This substituent may improve solubility and bioavailability, which are critical for therapeutic efficacy.
  • Pyrimidine Core : The pyrimidine structure is essential for maintaining biological activity, as modifications can lead to loss of function .

Case Studies

  • Antitumor Efficacy : In one study, derivatives similar to this compound were tested against human cancer cell lines (e.g., MCF-7 and HeLa). Results showed that certain modifications led to enhanced cytotoxic effects compared to standard chemotherapeutics .
  • Antimicrobial Testing : Another investigation focused on the antimicrobial properties against Helicobacter pylori. The compound exhibited significant inhibition at low micromolar concentrations, comparable to established antibiotics .

Properties

IUPAC Name

2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClF3N6O3/c1-11-2-5-13(8-15(11)21)30-18-17(27-28-30)19(32)29(10-25-18)9-16(31)26-12-3-6-14(7-4-12)33-20(22,23)24/h2-8,10H,9H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUFSRAIWRPIDFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)OC(F)(F)F)N=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClF3N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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